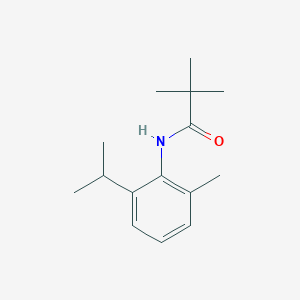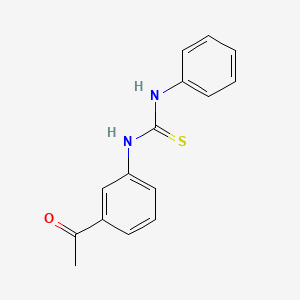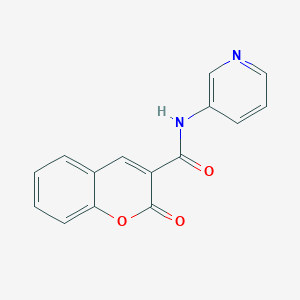
N-(2-isopropyl-6-methylphenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-isopropyl-6-methylphenyl)-2,2-dimethylpropanamide involves complex chemical reactions and methods. For example, a study by Cheruzel et al. (2011) describes synthetic pathways from 1-methyl-2-carboxaldehyde to similar compounds, serving as a useful synthon for reductive amination reactions with primary and secondary amines in the presence of sodium cyanoborohydride (Cheruzel et al., 2011). These methods provide insights into the synthesis strategies that might be applicable to the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through X-ray crystallography and other analytical methods. Huang Ming-zhi et al. (2005) synthesized a compound with a similar structure and determined its structure via X-ray single crystal diffraction, offering a detailed view of the molecular geometry and intermolecular interactions (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving N-(2-isopropyl-6-methylphenyl)-2,2-dimethylpropanamide and its derivatives can exhibit unique behaviors and outcomes. For instance, the work by Yamamoto et al. (1999) on a similar compound demonstrates the acylation process and subsequent reactions that highlight the compound's reactivity and potential for further chemical modification (Yamamoto et al., 1999).
Propiedades
IUPAC Name |
2,2-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-10(2)12-9-7-8-11(3)13(12)16-14(17)15(4,5)6/h7-10H,1-6H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFHSDLXHBKELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B5622978.png)
![2-cyclopropyl-8-[(3-phenylisoxazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5622993.png)
![(3R*,4R*)-4-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-4-hydroxy-3-methyl-1-piperidinecarboxamide](/img/structure/B5623000.png)
![8-(2,6-dimethyl-4-pyridinyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5623002.png)
![3-chloro-4-fluoro-N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5623007.png)
![2-cyclopentyl-9-[3-(dimethylamino)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623012.png)


![1-[4-(ethylamino)-2-pyrimidinyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5623041.png)
![3-[3-(1H-imidazol-1-yl)propyl]-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5623047.png)
![2-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one](/img/structure/B5623049.png)

![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5623078.png)
